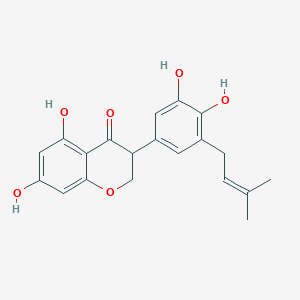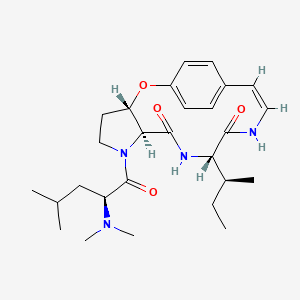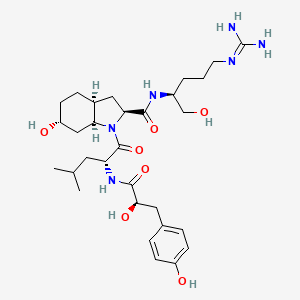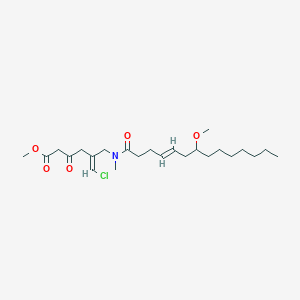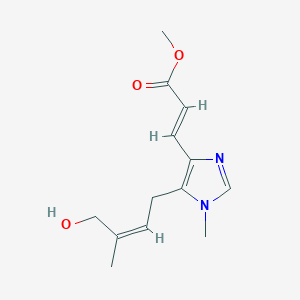![molecular formula C18H20N4O2 B1243653 3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B1243653.png)
3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[[4-[(4-methyl-2-pyridinyl)amino]-4-oxobutan-2-ylidene]amino]benzamide is a member of benzoic acids.
Scientific Research Applications
Antibacterial Activity
A study by Zadrazilova et al. (2015) explored the bactericidal activity of a series of substituted benzamides, similar in structure to 3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide, against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated potent bactericidal effects, suggesting potential applications in antibacterial treatments (Zadrazilova et al., 2015).
Anticancer Potential
Research by Yılmaz et al. (2015) synthesized benzamide derivatives, including compounds structurally related to 3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide, showing proapoptotic activity and potential anticancer effects in melanoma cell lines (Yılmaz et al., 2015).
Pharmacokinetics and Tissue Distribution
A study by Kim et al. (2008) investigated the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally similar to 3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide, highlighting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Synthesis and Characterization for Research Chemicals
McLaughlin et al. (2016) conducted a study on the synthesis and characterization of a research chemical similar to 3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide, contributing to the understanding of synthetic cannabinoids and their potential applications (McLaughlin et al., 2016).
Neuroleptic Activity
Research by Iwanami et al. (1981) synthesized benzamide derivatives for potential neuroleptic applications, providing insights into the structural variations and their effects on biological activity (Iwanami et al., 1981).
properties
Product Name |
3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-4-6-15(9-12)18(24)22-21-14(3)11-17(23)20-16-10-13(2)7-8-19-16/h4-10H,11H2,1-3H3,(H,22,24)(H,19,20,23)/b21-14+ |
InChI Key |
ABKVUTDWVSGKNK-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=NC=CC(=C2)C |
SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=NC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=NC=CC(=C2)C |
solubility |
42.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





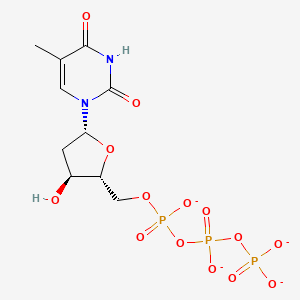
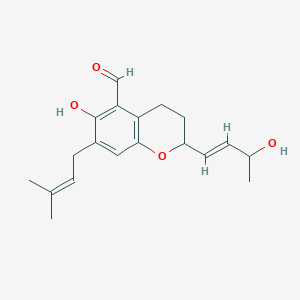
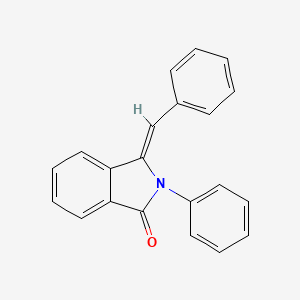
![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)


